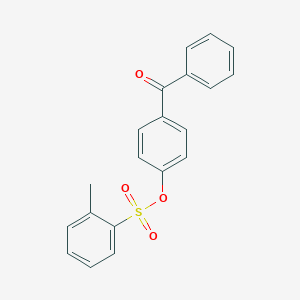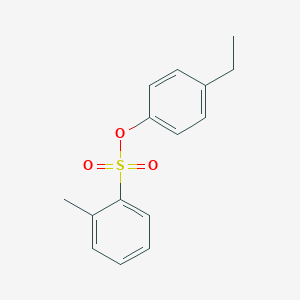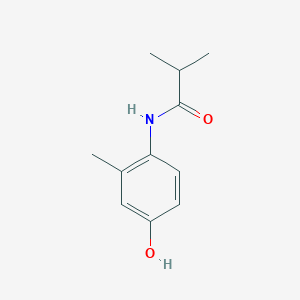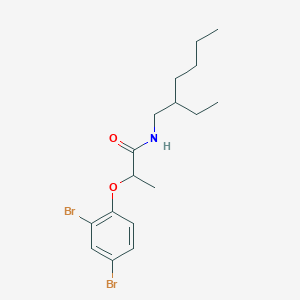
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide, also known as NPPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new pain medications. In agriculture, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a fungicide. In materials science, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been studied for its ability to form self-assembled monolayers on metal surfaces, making it a potential candidate for use in the development of new electronic devices.
Wirkmechanismus
The exact mechanism of action of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. In particular, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide may reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. In particular, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and prostaglandins, as well as reduce pain sensitivity in animal models. Additionally, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have antifungal activity, inhibiting the growth of certain plant pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other synthetic compounds. Additionally, 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide has been shown to have a relatively high solubility in water, making it easier to work with in aqueous solutions. However, one limitation of using 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide in lab experiments is its relatively low yield and purity, which can make it difficult to obtain enough material for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide-based pain medications, which could potentially offer a safer and more effective alternative to current analgesics. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide and its potential applications in agriculture and materials science. Finally, the synthesis method for 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide could be optimized to improve the yield and purity of the final product.
Synthesemethoden
2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with 2-bromoacetophenone to form 2-(2-bromoacetyl) naphthalene. This intermediate is then reacted with 2-phenoxyaniline in the presence of a base to yield 2-(2-naphthyloxy)-N-(2-phenoxyphenyl)acetamide. The overall yield of this process is relatively low, around 20%, but the purity of the final product can be improved through recrystallization.
Eigenschaften
Molekularformel |
C24H19NO3 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-naphthalen-2-yloxy-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO3/c26-24(17-27-21-15-14-18-8-4-5-9-19(18)16-21)25-22-12-6-7-13-23(22)28-20-10-2-1-3-11-20/h1-16H,17H2,(H,25,26) |
InChI-Schlüssel |
DJWUKQJOLIREHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)


